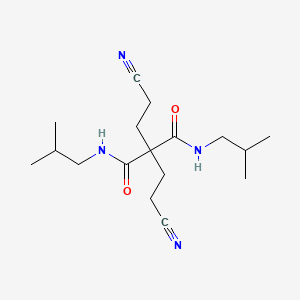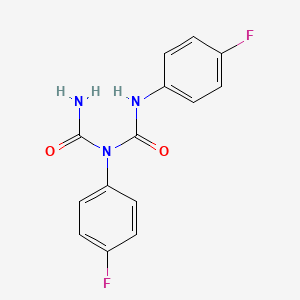
N,N-Bis(4-fluorophenyl)-2-imidodicarbonic diamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(4-fluorophenyl)-2-imidodicarbonic diamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 4-fluorophenyl groups attached to an imidodicarbonic diamide core, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-fluorophenyl)-2-imidodicarbonic diamide typically involves the reaction of 4-fluoroaniline with phosgene to form the corresponding isocyanate intermediate. This intermediate is then reacted with another equivalent of 4-fluoroaniline under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings to achieve the desired quality .
化学反应分析
Types of Reactions
N,N-Bis(4-fluorophenyl)-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, oxides, and other functionalized aromatic compounds .
科学研究应用
N,N-Bis(4-fluorophenyl)-2-imidodicarbonic diamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of N,N-Bis(4-fluorophenyl)-2-imidodicarbonic diamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include modulation of signal transduction pathways and alteration of gene expression .
相似化合物的比较
Similar Compounds
- N,N’-Bis(4-fluorophenyl)oxamide
- N,N’-Bis(4-fluorophenyl)decanediamide
- N,N’-Bis(4-fluorophenyl)formamidine
Uniqueness
N,N-Bis(4-fluorophenyl)-2-imidodicarbonic diamide stands out due to its unique imidodicarbonic diamide core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
属性
CAS 编号 |
60253-48-7 |
|---|---|
分子式 |
C14H11F2N3O2 |
分子量 |
291.25 g/mol |
IUPAC 名称 |
1-carbamoyl-1,3-bis(4-fluorophenyl)urea |
InChI |
InChI=1S/C14H11F2N3O2/c15-9-1-5-11(6-2-9)18-14(21)19(13(17)20)12-7-3-10(16)4-8-12/h1-8H,(H2,17,20)(H,18,21) |
InChI 键 |
YGEZXJRZTHATNP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)N(C2=CC=C(C=C2)F)C(=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14614666.png)
![3-[Methyl(nitro)amino]propanoic acid](/img/structure/B14614669.png)
![1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B14614675.png)
![Phosphorane, [(3-methylphenyl)methylene]triphenyl-](/img/structure/B14614683.png)
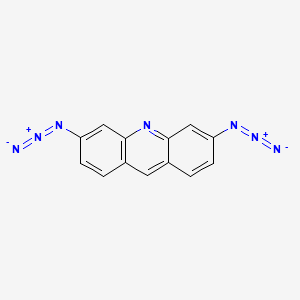

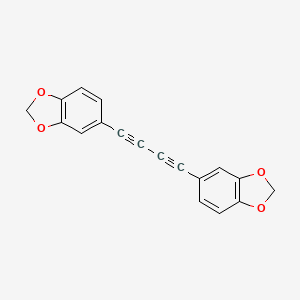
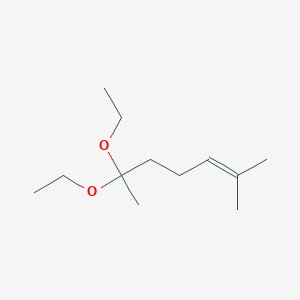
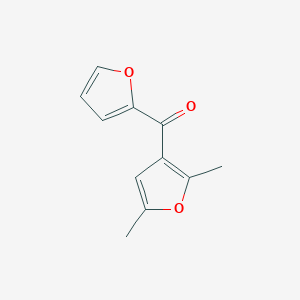
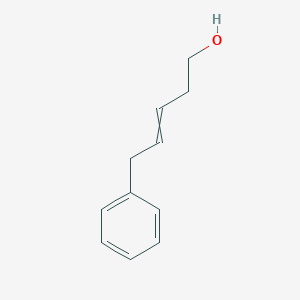
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
